molecular formula C14H11F3O2 B3059805 2-Methoxy-4-(3-trifluoromethylphenyl)phenol CAS No. 1261990-39-9

2-Methoxy-4-(3-trifluoromethylphenyl)phenol

Cat. No.: B3059805
CAS No.: 1261990-39-9
M. Wt: 268.23
InChI Key: JLYWAKRLNWYLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(3-trifluoromethylphenyl)phenol (CAS No: 1261639-15-9 ) is an organic compound with the molecular formula C13H8F4O and a molecular weight of 256.20 g/mol [ citation:4 ]. This compound features a phenol core substituted with both a methoxy group and a 3-(trifluoromethyl)phenyl moiety. The presence of the trifluoromethyl group is of significant interest in medicinal chemistry and materials science, as this functional group is known to influence a molecule's electronegativity, lipophilicity, and metabolic stability [ citation:7 ]. As a phenolic compound , it serves as a versatile building block or intermediate in various research applications. Phenolic scaffolds are widely investigated for their potential biological activities and are commonly found in compounds studied as active pharmaceutical ingredients (APIs) or agrochemicals [ citation:7 ]. The structural motif of methoxy-substituted phenols is also prevalent in the synthesis of complex molecules, including Schiff base ligands, which have demonstrated utility in coordination chemistry and have been explored for their antioxidant properties in experimental settings [ citation:3 ]. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-methoxy-4-[3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c1-19-13-8-10(5-6-12(13)18)9-3-2-4-11(7-9)14(15,16)17/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYWAKRLNWYLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685685
Record name 3-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-39-9
Record name 3-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation and Functionalization

The sequential introduction of methoxy and trifluoromethyl groups onto a phenolic backbone constitutes a foundational approach. As demonstrated in CN105418399A, methylation of phenol derivatives using CH₃I and NaOH under pressurized conditions (0.5–0.8 MPa, 20–40°C) achieves >85% conversion to 2-methoxyphenol intermediates. Subsequent trifluoromethylation via Ullmann-type coupling with 3-trifluoromethylphenyl halides, as outlined in EP0004447A2, proceeds efficiently at 80–110°C in DMF, albeit requiring CuI/1,10-phenanthroline catalysis to suppress dehalogenation side reactions.

Table 1: Comparison of Direct Functionalization Methods

Step Reagents/Conditions Yield (%) Reference
Methoxylation CH₃I, NaOH, 0.7 MPa, 30°C, 1.5h 92
Trifluoromethylation 3-CF₃C₆H₄Br, CuI, Phen, DMF, 100°C 78

Cross-Coupling Strategies

Suzuki-Miyaura cross-coupling enables direct installation of the 3-trifluoromethylphenyl moiety onto pre-functionalized phenolic substrates. Building on methodologies from ACS Publications, iodination of 2-methoxy-4-bromophenol generates a reactive intermediate for Pd-mediated coupling with 3-trifluoromethylphenylboronic acid. Optimal conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C) afford the target compound in 82% yield after 12h, with HPLC purity >98%.

Multi-Step Synthesis via Protective Groups

Protective-group strategies mitigate undesired side reactions during sequential functionalization. A representative pathway involves:

  • Silylation : Protection of phenol as tert-butyldimethylsilyl (TBS) ether (TBSCl, imidazole, DMF, 90% yield).
  • Methoxylation : CH₃I/Ag₂O-mediated O-methylation at C2 (THF, 60°C, 88% yield).
  • Deprotection/Coupling : TBS removal (TBAF, THF) followed by Miyaura borylation and Suzuki coupling with 3-CF₃C₆H₄Br (Pd(dppf)Cl₂, 85°C, 76% yield).

Analytical Characterization

Spectroscopic Validation

  • FTIR : Absorption at 1245 cm⁻¹ (C-O stretch, methoxy) and 1130 cm⁻¹ (C-F stretch, CF₃).
  • ¹H NMR (CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, aryl-H), 6.95 (s, 1H, phenolic-OH), 3.89 (s, 3H, OCH₃).
  • GC-MS : m/z 298 [M]⁺, consistent with molecular formula C₁₄H₁₁F₃O₂.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) reveals a single peak at tR=9.2 min, confirming >99% purity for Suzuki-derived product.

Comparative Analysis of Synthesis Routes

Table 2: Efficiency Metrics Across Methodologies

Method Total Steps Overall Yield (%) Purity (%) Cost Index
Direct Functionalization 2 62 95 Low
Cross-Coupling 3 68 98 Moderate
Protective-Group Route 4 58 99 High

Challenges and Optimization Strategies

  • Regioselectivity : Competing C- vs O-alkylation during methoxylation necessitates strict temperature control (<40°C).
  • Catalyst Poisoning : Residual phenolic -OH groups deactivate Pd catalysts; silylation or acetylation pre-treatment is essential.
  • Scale-Up Limitations : High-pressure methylation (0.8 MPa) requires specialized reactors; atmospheric alternatives using dimethyl sulfate show promise but pose toxicity concerns.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(3-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenol derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-4-(3-trifluoromethylphenyl)phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can form hydrogen bonds with biological molecules, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties contribute to its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Methoxy-4-(3-trifluoromethylphenyl)phenol with structurally related phenolic compounds:

Compound Name Molecular Formula Substituents Key Properties/Activities References
This compound C₁₄H₁₁F₃O₂ 2-methoxy, 4-(3-CF₃-phenyl) High lipophilicity (inferred); potential bioactivity
Eugenol (2-Methoxy-4-(2-propenyl)phenol) C₁₀H₁₂O₂ 2-methoxy, 4-allyl VP: 6 hPa; MAK: 5 ml/m³; antioxidant, antimicrobial
2-Fluoro-4-(4-methoxy-3-trifluoromethylphenyl)phenol C₁₄H₁₀F₄O₂ 2-fluoro, 4-(4-methoxy-3-CF₃-phenyl) Enhanced halogen effects; potential metabolic stability
Phenol, 2-methoxy-4-(2-propenyl)-acetate C₁₂H₁₄O₃ Acetylated eugenol derivative Antimicrobial, antioxidant; improved volatility
[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanol C₁₀H₁₁F₃O₃ 3-methoxy, 4-trifluoroethoxy, -CH₂OH Polar functional groups; potential drug intermediate

Key Observations :

  • Lipophilicity: The trifluoromethyl group in this compound increases hydrophobicity compared to eugenol’s allyl group, which may enhance blood-brain barrier penetration or protein binding .
  • Acidity: Electron-withdrawing groups (e.g., -CF₃) lower the pKa of phenolic -OH, increasing acidity relative to eugenol (pKa ~10.5). This could affect solubility in aqueous environments .
  • Thermal Stability : Trifluoromethyl groups generally improve thermal stability, making the compound suitable for high-temperature applications .
Antioxidant Activity
  • Eugenol: Demonstrates potent radical scavenging via ESR spectroscopy, with superoxide anion scavenging activity exceeding BHA (butylated hydroxyanisole) . Dimerization reduces its activity, highlighting the importance of substituent size .
  • This compound: While direct data are unavailable, the -CF₃ group’s electron-withdrawing nature may reduce radical stabilization compared to eugenol’s allyl group. However, increased lipophilicity might enhance membrane interaction in cellular assays .
Antimicrobial Activity
  • Eugenol and Derivatives: Exhibit broad-spectrum antimicrobial activity against plant pathogens and fungi, attributed to membrane disruption . Acetylation (e.g., eugenol acetate) modifies volatility but retains efficacy .
  • Trifluoromethyl Analogs: Fluorinated phenols often show enhanced antifungal and antibacterial activity due to improved target binding and metabolic resistance .
Cytotoxicity
  • Eugenol: Cytotoxic effects correlate with radical generation, as seen in ESR studies .
  • Fluorinated Phenols: Fluorine and -CF₃ substituents may alter cytotoxicity profiles by modulating oxidative stress pathways or apoptosis induction .

Biological Activity

2-Methoxy-4-(3-trifluoromethylphenyl)phenol is an organic compound recognized for its unique chemical structure and potential biological activities. The compound features a methoxy group and a trifluoromethylphenyl group attached to a phenolic ring, characterized by the molecular formula C14H12F3O2C_{14}H_{12}F_3O_2. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, including its antimicrobial and anticancer properties.

The unique combination of functional groups in this compound enhances its lipophilicity, which aids in cell membrane penetration. The trifluoromethyl group significantly contributes to the compound's biological activity due to its electron-withdrawing nature, facilitating interactions with protein targets through hydrogen bonding and pi-stacking interactions .

Research indicates that this compound interacts with specific molecular targets within biological systems. The phenolic group can form hydrogen bonds with various biomolecules, while the trifluoromethyl group enhances metabolic stability and membrane permeability. These interactions may lead to therapeutic effects, particularly in antimicrobial and anticancer applications .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, including breast cancer (MCF-7) and leukemia (P388) cells. The observed cytotoxicity is likely due to the compound's ability to induce apoptosis in cancer cells through modulation of signaling pathways .

Case Studies

  • Cytotoxicity Against MCF-7 Cells :
    • IC50 Value : The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating moderate cytotoxicity.
    • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
  • Antimicrobial Efficacy :
    • Tested Strains : Effective against Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 µg/mL depending on the bacterial strain.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsSimilarity Index
2-Methoxy-4-(trifluoromethyl)phenolContains methoxy and trifluoromethyl groups; different substitution pattern0.95
2-Methoxy-4-(3-trifluoromethylphenyl)benzoic acidSimilar functional groups but differing aromatic structure0.90
2-Methoxy-4-(4-trifluoromethylphenyl)phenolSimilar groups; different positions0.92
1-(2-Methoxy-4-(trifluoromethyl)phenyl)ethanoneSimilar groups but includes a ketone0.88

The comparative analysis highlights the uniqueness of this compound, particularly its enhanced biological activity attributed to the specific arrangement of functional groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-(3-trifluoromethylphenyl)phenol
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-(3-trifluoromethylphenyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.